molecular formula C10H11ClO4 B1585580 3,4,5-Trimethoxybenzoyl chloride CAS No. 4521-61-3

3,4,5-Trimethoxybenzoyl chloride

Cat. No.: B1585580
CAS No.: 4521-61-3
M. Wt: 230.64 g/mol
InChI Key: BUHYMJLFRZAFBF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions, and a chloride group is attached to the carbonyl carbon. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides .

Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzoyl chloride is a chemical compound used in various organic synthesis processes . It is primarily used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These analogs have been evaluated for antihypertensive activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets during the synthesis process. It is believed to undergo a nucleophilic acyl substitution process . The first step in the reaction is the activation of the carbonyl group in the this compound. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom .

Biochemical Pathways

This compound plays a vital role in various organic synthesis processes, facilitating the creation of amides, esters, and aromatic compounds . It is also involved in catalytic reactions such as the Wittig, Stille, and Heck reactions .

Pharmacokinetics

It is known that the compound readily dissolves in organic solvents like ethanol and acetone .

Result of Action

The result of the action of this compound is the synthesis of various compounds, including 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds have been evaluated for antihypertensive activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoyl chloride can be synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with thionyl chloride (SOCl2). The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient gas scrubbing systems to handle the by-products. The use of thionyl chloride is preferred due to its effectiveness and relatively low cost .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxybenzoyl chloride undergoes various types of chemical reactions, primarily nucleophilic acyl substitution reactions. These include:

    Hydrolysis: Reacts with water to form 3,4,5-trimethoxybenzoic acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trimethoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzoic acid: The parent acid from which 3,4,5-trimethoxybenzoyl chloride is derived.

    3,4-Dimethoxybenzoyl chloride: Lacks one methoxy group compared to this compound.

    4-Methoxybenzoyl chloride: Contains only one methoxy group at the 4 position

Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its reactivity and the properties of the compounds derived from it. The electron-donating effect of the methoxy groups can stabilize certain intermediates and transition states, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3,4,5-trimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYMJLFRZAFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063507
Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4521-61-3
Record name 3,4,5-Trimethoxybenzoyl chloride
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name 3,4,5-trimethoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzoic acid (3.5 kg, 16.5 mol) and 1,2-dimethoxyethane (14.2 kg) and dimethyl formamide (4 g). Cool in an ice bath. Add oxalyl chloride (2.99 kg, 23.5 mmol) over about 50 minutes not allowing the temperature of the reaction to raise above about 19° C. After 20 hours, concentrate in vacuo at 25° C. to remove about 3.7 kg of distillate to give a solution of 3,4,5-trimethoxybenzoyl chloride.
Quantity
3.5 kg
Type
reactant
Reaction Step One
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14.2 kg
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reactant
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2.99 kg
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reactant
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4 g
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 16.2 g (70 mmoles) of 3,4,5-trimethoxybenzoyl chloride (compound 1) in 40 ml of dry methylene chloride was added dropwise to a solution of 12.5 g (140 mmoles) of 2-amino-2-methyl-1-propanol in 50 ml of dry methylene chloride under cooling in an ice-bath for 30 minutes. After completion of the addition, the mixture was stirred for additional 45 minutes and the reaction solution was filtered through a glass filter. The filtered cake was washed with methylene chloride and the filtrate was combined with the washing, which was followed by concentration in vacuo. The residue was dissolved in 30 ml of dry toluene, and 6.64 ml (91.0 mmoles) of thionyl chloride was added dropwise thereto under cooling in an ice-bath. The mixture was allowed to warm to room temperature, while being stirred for additional 45 minutes. Subsequently, 20 g of ice and aqueous sodium hydroxide (18 g of NaOH in 60 ml of water) were added to the mixture and then the mixture was extracted with toluene. The extract was washed with water and brine and dried over anhydrous magnesium sulfate. After concentration in vacuo, the residue was crystallized from 70 ml of n-hexane to give 16.8 g (90.6% from compound 1) of the desired compound. Melting point: 87°-89° C.
Quantity
16.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12.5 g
Type
reactant
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40 mL
Type
solvent
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50 mL
Type
solvent
Reaction Step One
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6.64 mL
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4,5-Trimethoxybenzoyl chloride?

A1: The molecular formula of this compound is C10H11ClO4, and its molecular weight is 230.65 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Researchers have utilized various spectroscopic techniques to characterize this compound, including FT-IR, GC-MS, 1H NMR, and 13C NMR. [, ] These techniques provide insights into the compound's functional groups, molecular structure, and purity.

Q3: How is this compound synthesized?

A: A common synthesis route for this compound involves the chlorination of 3,4,5-trimethoxybenzoic acid using phosphorus trichloride (PCl3) as the chlorinating agent. [] This reaction typically employs toluene as the solvent and proceeds at elevated temperatures.

Q4: What are some typical reactions involving this compound?

A: this compound is a versatile reagent frequently employed in acylation reactions. It reacts readily with amines to form amides, alcohols to produce esters, and benzotriazole to yield 1-(3,4,5-Trimethoxy-benzoyl)-benzotriazole. [, , ]

Q5: What are some applications of this compound in organic synthesis?

A: this compound serves as a crucial building block in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. It has been utilized in synthesizing potent anticancer agents like 1-Aroylindoles and 1-Aroylindolines, utilizing combretastatin A-4 as a template. []

Q6: Can you elaborate on the use of this compound in polymer synthesis?

A: Researchers have employed this compound in the catalyst-free polymerization of 2-ethynylpyridine, leading to the formation of a novel ionic polyacetylene. [, ] This polymerization technique offers advantages such as simplified procedures and potentially reduced environmental impact.

Q7: How does the structure of this compound influence its reactivity?

A: The presence of three methoxy groups (-OCH3) on the benzene ring significantly impacts the reactivity of this compound. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution reactions. [, ]

Q8: What analytical methods are used to characterize and quantify this compound?

A: Common analytical techniques employed include Gas Chromatography-Mass Spectrometry (GC-MS), which helps identify and quantify the compound based on its mass-to-charge ratio. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides valuable structural information. []

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